Nupharidine
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Overview
Description
Nupharidine is a quinolizidine alkaloid fundamental parent, a quinolizidine alkaloid and a tertiary amine oxide.
Scientific Research Applications
Enhancing Neutrophil Function
Nupharidine, derived from Nuphar lutea (Water lily), has been shown to enhance the clearance of Aggregatibacter actinomycetemcomitans by neutrophils. In a study by Levy et al. (2019), it was found that this compound had no direct bactericidal effect but enhanced neutrophil phagocytosis, reactive oxygen species (ROS) production, and NET formation during infection. This suggests its potential as an adjunctive agent in the treatment of periodontitis caused by Aa-JP2 (Levy et al., 2019).
Anti-Metastatic Properties
This compound, as part of Nuphar lutea leaf extracts, has shown promise in cancer treatment. Ozer et al. (2017) demonstrated that Nuphar lutea extracts, containing nupharidines, inhibit NF-κB activity and induce apoptosis. In a murine lung metastasis model, these extracts reduced lung metastatic load and inhibited TNFα-induced NF-κB nuclear translocation, suggesting their use as potential sensitizers in chemotherapy (Ozer et al., 2017).
Inhibition of NF-κB Activation
This compound inhibits both inducible and constitutive NF-κB activation, affecting canonical and alternative pathways across different cell types. It also shows synergistic cytotoxicity with cisplatin and etoposide, indicating its potential in anticancer treatment (Hoff et al., 2014).
Anti-Inflammatory Effects
In murine models of septic shock, a partially purified extract of Nuphar lutea leaves, containing this compound, showed anti-inflammatory effects. It inhibited NF-κB pathway, modulated cytokine production, and induced ERK phosphorylation, providing protective effects against acute septic shock (Ozer et al., 2015).
Structural and Stereochemical Insights
The crystal structure of this compound hydrobromide has been studied, providing insights into its stereochemistry and configuration, crucial for understanding its biological interactions and potential applications (Ohrt et al., 1973).
Properties
CAS No. |
468-89-3 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium |
InChI |
InChI=1S/C15H23NO2/c1-11-3-5-14-12(2)4-6-15(16(14,17)9-11)13-7-8-18-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3/t11-,12+,14-,15-,16+/m0/s1 |
InChI Key |
HISDAJRMKAJROU-PTNZTPPNSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H](CC[C@H]([N@+]2(C1)[O-])C3=COC=C3)C |
SMILES |
CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C |
Canonical SMILES |
CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C |
468-89-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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